molecular formula C24H27N5O6 B2734850 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-28-4

7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2734850
M. Wt: 481.509
InChI Key: JAGGNGGDURRKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H27N5O6 and its molecular weight is 481.509. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Triazolopyrimidine derivatives have been extensively studied for their synthesis protocols and potential biological activities. A common approach involves using various synthetic protocols to produce compounds with potential antimicrobial and antioxidant activities. For instance, the synthesis of triazolopyrimidines using the Biginelli protocol demonstrated these compounds' potential for significant antimicrobial and antioxidant effects (Gilava et al., 2020).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of triazolopyrimidines are notable, with synthesized compounds showing promising results against various bacterial and fungal strains. This highlights the potential of such compounds in developing new therapeutic agents (Abdelhamid et al., 2004).

Structural and Molecular Studies

Studies on the molecular structure of triazolopyrimidine derivatives, including their crystal environments and hydrogen bonding interactions, provide valuable insights into their potential biological activity. These studies help in understanding the compound's interaction mechanisms at the molecular level, which is crucial for designing drugs with specific biological targets (Canfora et al., 2010).

Potential for Novel Drug Development

The versatility of triazolopyrimidine derivatives in synthesizing novel compounds with potential biological activities, such as antimicrobial, antifungal, and antioxidant properties, indicates their significant potential in drug development. The ability to modify these compounds to target specific biological pathways or organisms opens up new avenues in medicinal chemistry for treating various diseases (Hassneen & Abdallah, 2003).

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O6/c1-12-18(22(25)30)19(14-8-7-9-15(31-2)20(14)34-5)29-24(26-12)27-23(28-29)13-10-16(32-3)21(35-6)17(11-13)33-4/h7-11,19H,1-6H3,(H2,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGGNGGDURRKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dimethoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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